4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a trifluoromethyl-substituted piperidine ring at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through various methods, including the Biginelli reaction or cyclization of appropriate precursors.
Substitution Reactions: The chloro group is introduced at the 4-position of the pyrimidine ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperidine Ring Introduction: The trifluoromethyl-substituted piperidine ring is then attached to the 6-position of the pyrimidine ring through nucleophilic substitution reactions. This step often involves the use of a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems to enhance efficiency and control.
Purification Techniques: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the pyrimidine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The piperidine ring may contribute to binding affinity and specificity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(3-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-Chloro-6-(3-(trifluoromethyl)morpholin-1-yl)pyrimidine: Contains a morpholine ring, offering different steric and electronic properties.
4-Chloro-6-(3-(trifluoromethyl)azetidin-1-yl)pyrimidine: Features an azetidine ring, which may affect its reactivity and biological activity.
Uniqueness
4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine is unique due to the combination of the trifluoromethyl group and the piperidine ring, which confer distinct physicochemical properties and potential biological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring provides structural rigidity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
4-chloro-6-[3-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-4-9(16-6-15-8)17-3-1-2-7(5-17)10(12,13)14/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKQCZLRXJOLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.